

Reproducibility of JNJ-63533054 Findings: A Comparative Analysis Across Studies

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Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B15608150

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of findings related to **JNJ-63533054**, a selective and orally active agonist for the G protein-coupled receptor GPR139. By consolidating quantitative data and experimental methodologies from various published studies, this document aims to assess the consistency and reproducibility of its reported effects.

JNJ-63533054 has been identified as a potent tool compound for investigating the physiological roles of GPR139, an orphan receptor predominantly expressed in the central nervous system.[1][2] Its oral bioavailability and ability to penetrate the blood-brain barrier make it suitable for in vivo characterization.[1][3] This guide synthesizes data from multiple sources to provide a comprehensive overview of its pharmacological profile.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo pharmacological parameters of **JNJ-63533054** as reported across different studies. This allows for a direct comparison of its potency, affinity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Affinity of **JNJ-63533054**

| Parameter | Species | Assay Type | Reported Value |
|-----------|----------------------|------------------------|-----------------------|
| EC50 | Human | Calcium Mobilization | 16 nM[3] |
| Human | GTPyS Binding | 17 nM[3] | |
| Human | Functional Potency | ~16 nM[4] | |
| Rat | Calcium Mobilization | 63 nM[3] | |
| Mouse | Calcium Mobilization | 28 nM[3] | |
| Kd | Human | Radioligand Binding | 10 nM[3] |
| Rat | Radioligand Binding | 32 nM[3] | |
| Mouse | Radioligand Binding | 23 nM[3] | |
| Bmax | Human | Radioligand Binding | 26 pmol/mg protein[3] |
| Rat | Radioligand Binding | 8.5 pmol/mg protein[3] | |
| Mouse | Radioligand Binding | 6.2 pmol/mg protein[3] | |

Table 2: In Vivo Pharmacokinetics of **JNJ-63533054** in Rats

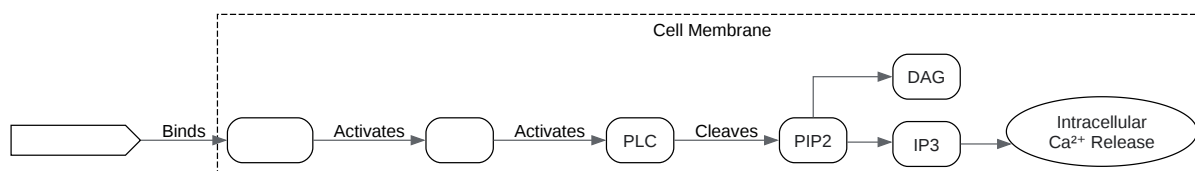
| Parameter | Administration Route | Dose | Value |
|-----------------------|----------------------|--------------|----------------------|
| Cmax | Oral (p.o.) | 5 mg/kg | 317 ng/mL (~1 µM)[3] |
| t1/2 | Oral (p.o.) | 5 mg/kg | 2.5 hours[3] |
| Brain to Plasma Ratio | Oral (p.o.) | 5 mg/kg | 1.2[3] |
| Oral (p.o.) | 10 mg/kg | 1.1 - 1.2[5] | |

Table 3: Comparison with Alternative GPR139 Agonists

| Compound | Parameter | Assay | Finding |
|--------------|-----------------------|---|--|
| JNJ-63533054 | Rank Order of Potency | Ca2+ mobilization, Inositol Monophosphate Accumulation, Receptor Internalization | JNJ-63533054 > Compound 1a > TAK- 041[2] |
| Compound 1a | Rank Order of Potency | Ca2+ mobilization, Inositol Monophosphate Accumulation, Receptor Internalization | JNJ-63533054 > Compound 1a > TAK- 041[2] |
| TAK-041 | Rank Order of Potency | Ca2+ mobilization, Inositol Monophosphate Accumulation, Receptor Internalization | JNJ-63533054 > Compound 1a > TAK- 041[2] |

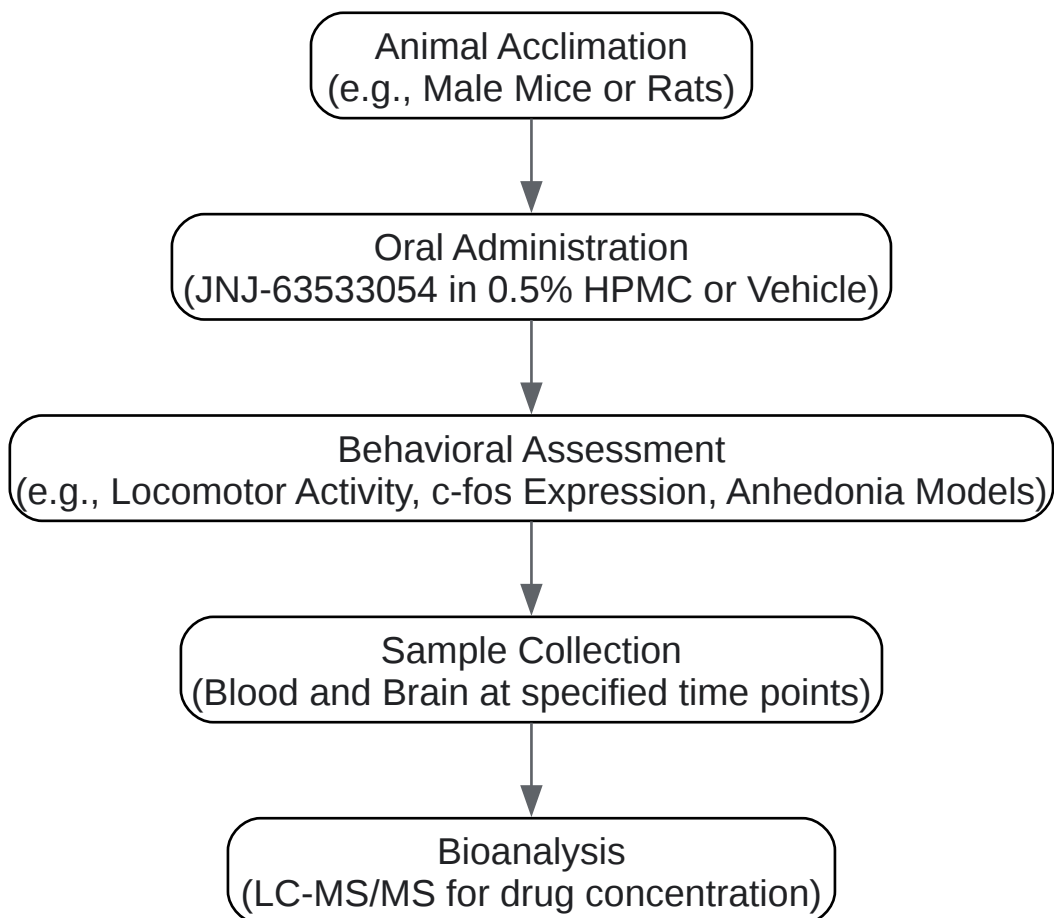
Signaling Pathway and Experimental Workflow Visualizations

To clarify the mechanisms and methodologies discussed in the literature, the following diagrams visualize the GPR139 signaling pathway and a representative in vivo experimental workflow.



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GPR139 signaling via the Gq/11 pathway upon agonist binding.



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A generalized workflow for in vivo studies of **JNJ-63533054**.

Experimental Protocols

The reproducibility of findings is critically dependent on the methodologies employed. Below are summaries of key experimental protocols used in the characterization of **JNJ-63533054**.

1. In Vitro Calcium Mobilization Assay

- Cells: HEK293 cells transiently or stably expressing the GPR139 receptor of the species of interest (human, rat, or mouse).
- Methodology: Cells are loaded with a calcium-sensitive fluorescent dye. The addition of **JNJ-63533054** at various concentrations triggers Gq/11-mediated intracellular calcium release, which is detected as an increase in fluorescence.[\[6\]](#)
- Data Analysis: Concentration-response curves are generated to calculate the EC50 value, representing the concentration of **JNJ-63533054** that elicits a half-maximal response.

2. Radioligand Binding Assay

- Preparation: Cell membranes are prepared from HEK293 cells expressing GPR139.
- Radioligand: [^3H]**JNJ-63533054** is used to label the GPR139 binding site.
- Procedure: For saturation binding, membranes are incubated with increasing concentrations of the radioligand to determine the equilibrium dissociation constant (K_d) and the maximum receptor density (B_{max}).
- Data Analysis: The amount of bound radioligand is quantified using scintillation counting.

3. In Vivo Blood-Brain Barrier Penetration Study

- Animal Models: Studies have utilized male C57BL/6 mice and Sprague–Dawley rats.[\[4\]](#)
- Dosing: **JNJ-63533054** is administered orally, typically at a dose of 10 mg/kg.[\[4\]](#)
- Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), animals are euthanized, and blood and brain tissues are collected.[\[4\]](#)

- Analysis: The concentrations of **JNJ-63533054** in plasma and brain homogenates are quantified using liquid chromatography/tandem mass spectrometry (LC/MS/MS).[4]

4. In Vivo Behavioral and Pharmacodynamic Assessments

- Drug Formulation: For oral administration, **JNJ-63533054** is typically prepared as a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water.[4]
- c-fos Expression: To assess neuronal activation, brain sections are immunostained for the c-fos protein. Studies have shown that **JNJ-63533054** (10-30 mg/kg, p.o.) did not significantly alter c-fos expression in the medial habenula or dorsal striatum.[4]
- Neurotransmitter Levels: In vivo microdialysis is used to measure extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions. **JNJ-63533054** did not alter basal levels of these neurotransmitters in the prefrontal cortex or nucleus accumbens.[4]
- Behavioral Models: The compound has been tested in models of anxiety, despair, and anhedonia. For instance, in the female urine sniffing test, **JNJ-63533054** was shown to produce an anhedonic-like effect.[4]

In conclusion, the available data from independent research efforts demonstrate a good concordance regarding the in vitro potency and pharmacokinetic profile of **JNJ-63533054**. The EC50 for human GPR139 is consistently reported to be in the low nanomolar range. Similarly, its oral bioavailability and ability to cross the blood-brain barrier are well-supported. The in vivo pharmacodynamic and behavioral effects, while showing some consistency, may be more subject to variability depending on the specific experimental conditions and models used. This comparative guide highlights the robustly reproduced core pharmacology of **JNJ-63533054**, providing a solid foundation for further research into the function of GPR139.

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